molecular formula C8H9F3N2O B1483160 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde CAS No. 2097986-51-9

2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde

Cat. No.: B1483160
CAS No.: 2097986-51-9
M. Wt: 206.16 g/mol
InChI Key: WFUGFQZKGCGDIT-UHFFFAOYSA-N
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Description

2-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde is a pyrazole-based aldehyde derivative with a trifluoromethyl (-CF₃) group at position 3 and an ethyl (-CH₂CH₃) substituent at position 1 of the pyrazole ring. The acetaldehyde moiety at position 4 makes it a reactive intermediate for synthesizing agrochemicals, pharmaceuticals, and other functional molecules. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethyl chain modulates steric and electronic properties .

Properties

IUPAC Name

2-[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c1-2-13-5-6(3-4-14)7(12-13)8(9,10)11/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUGFQZKGCGDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(F)(F)F)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde is a compound of interest due to its potential biological activities. Pyrazole derivatives, particularly those with trifluoromethyl groups, are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

  • Molecular Formula : C8H8F3N2O
  • Molecular Weight : 222.16 g/mol
  • CAS Number : 380872-50-4

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against a range of bacteria and fungi. A study demonstrated that modifications in the pyrazole ring can enhance antibacterial efficacy, with some derivatives achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. A notable finding is that certain trifluoromethyl-substituted pyrazoles exhibit cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7, suggesting potent anticancer activity . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The incorporation of trifluoromethyl groups has been linked to enhanced anti-inflammatory activity, making these compounds suitable candidates for developing new anti-inflammatory drugs. Studies have shown that these derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of pyrazole derivatives, including this compound. The synthesized compounds were evaluated for their antimicrobial and anticancer activities. The results indicated that several derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some showing IC50 values as low as 5 µg/mL against cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship of trifluoromethyl pyrazoles. It was found that the presence of electron-withdrawing groups like trifluoromethyl significantly enhances the biological activity of these compounds. The SAR analysis revealed that modifications in the side chains could lead to improved potency and selectivity against specific biological targets .

Data Table: Biological Activity Summary

Activity TypeCompound StructureIC50/MIC ValuesReference
AntimicrobialTrifluoromethyl Pyrazole DerivativeMIC = 5 µg/mL
AnticancerSimilar Pyrazole DerivativeIC50 = 1.9 µg/mL (HCT-116)
Anti-inflammatoryTrifluoromethyl PyrazoleReduced cytokines

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of novel pharmaceuticals. Pyrazole derivatives are known for their biological activity, including anti-inflammatory, analgesic, and antimicrobial properties. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drugs.

Case Study: Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity against various bacterial strains. The incorporation of the trifluoromethyl group in 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde may enhance this activity, making it a candidate for further investigation in drug development.

Agrochemicals

The compound is being explored as a potential agrochemical agent due to its ability to inhibit specific enzymes involved in plant growth regulation. This could lead to the development of new herbicides or fungicides.

Case Study: Herbicidal Activity
Studies have demonstrated that compounds containing pyrazole moieties can act as effective herbicides by interfering with plant metabolic pathways. The efficacy of this compound in this context warrants further exploration.

Material Science

In material science, pyrazole derivatives are being investigated for their potential use in creating advanced materials with specific electronic or thermal properties. The unique chemical structure of this compound may contribute to the development of innovative materials.

Case Study: Conductive Polymers
Research has indicated that incorporating pyrazole derivatives into polymer matrices can enhance their conductivity and thermal stability, making them suitable for applications in electronics.

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryDevelopment of pharmaceuticals with antimicrobial and anti-inflammatory propertiesEnhanced bioavailability and efficacy
AgrochemicalsPotential herbicide or fungicide targeting plant metabolic pathwaysImproved crop yield and pest resistance
Material ScienceUse in conductive polymers for electronicsIncreased conductivity and thermal stability

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of trifluoromethylpyrazole derivatives. Key structural analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde Isobutyl (-CH₂CH(CH₃)₂) at position 1 C₁₀H₁₃F₃N₂O 234.22 Intermediate for agrochemical synthesis
5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole thioethers Methyl (-CH₃) at position 1; oxadiazole-thioether backbone Varies ~300–350 Fungicidal, herbicidal activity
N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2,2,2-trifluoroacetamide Ethyl at position 1; trifluoroacetamide side chain C₉H₁₂F₃N₃O 235.21 Pharmaceutical intermediates
3-[[[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-sulfonyl]-4,5-dihydro-5,5-dimethyl-isoxazole Difluoromethoxy (-OCF₂H) and sulfonyl groups C₁₃H₁₄F₅N₃O₄S 415.33 Herbicidal compositions

Key Differences and Trends

  • Substituent Effects: Ethyl vs. Aldehyde vs. Oxadiazole/Thioether: The acetaldehyde group offers a reactive site for condensation or cyclization reactions, unlike the oxadiazole-thioether derivatives optimized for target binding (e.g., SDH enzyme inhibition in fungicides) .
  • Biological Activity :

    • Oxadiazole-thioether analogues (e.g., compound 5g in ) exhibit >50% fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, attributed to their ability to disrupt mitochondrial succinate dehydrogenase (SDH). The acetaldehyde derivative’s bioactivity remains unstudied but may differ due to its electrophilic aldehyde group .
    • Trifluoroacetamide derivatives (e.g., CAS 515176-14-4) are tailored for pharmaceutical applications, leveraging the amide group’s stability and hydrogen-bonding capacity .
  • Synthetic Pathways :

    • The target compound likely shares synthetic precursors (e.g., ethyl 4,4,4-trifluoroacetoacetate) with oxadiazole derivatives, but diverges at alkylation or cyclization steps .
    • Single-crystal X-ray diffraction (as used for compound 5a in ) confirms the planar geometry of the pyrazole-oxadiazole core, but analogous data for the acetaldehyde derivative is lacking .

Physical and Spectral Properties

  • Melting Points : Oxadiazole-thioether derivatives exhibit higher melting points (77–114°C) due to strong intermolecular interactions (e.g., hydrogen bonding, π-stacking) compared to the aldehyde’s expected lower melting point (data unavailable) .
  • Spectroscopic Data :
    • ¹H NMR : The aldehyde proton in the target compound is expected to resonate at ~9.8–10.2 ppm, distinct from oxadiazole-thioether protons (e.g., 2.5–4.0 ppm for SCH₂ groups) .
    • HRMS : Confirmed molecular ion peaks for oxadiazole derivatives (e.g., [M+H]⁺ = 377.0421 for compound 5g ) validate their synthesis .

Preparation Methods

General Synthetic Strategy

The preparation of 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde generally follows a multi-step synthetic route:

  • Step 1: Synthesis of the substituted pyrazole core
    The pyrazole ring substituted with the 1-ethyl and 3-trifluoromethyl groups is synthesized via condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or equivalents. This step is crucial to establish the pyrazole scaffold with the desired substituents.

  • Step 2: Introduction of the acetaldehyde side chain at the 4-position
    The aldehyde functional group is introduced at the 4-position of the pyrazole ring, often via formylation reactions or through the reaction of the pyrazole intermediate with an aldehyde precursor under controlled conditions.

  • Step 3: Purification and characterization
    The crude product is purified by chromatographic techniques such as column chromatography using solvent gradients (e.g., hexane/ethyl acetate) to isolate the pure aldehyde derivative. Structural confirmation is achieved using spectroscopic methods including NMR, IR, and mass spectrometry.

Specific Preparation Methods

While direct literature on this compound is limited, closely related compounds such as 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde provide insights into effective synthetic approaches:

Preparation Step Description Key Conditions/Notes
Pyrazole synthesis Reaction of substituted hydrazines with β-ketoesters or equivalent Acid catalysis, reflux in ethanol or appropriate solvent
Formylation Introduction of aldehyde group via reaction with aldehyde precursors or Vilsmeier-Haack type reagents Controlled temperature (60–80°C), use of catalysts such as triethylamine
Purification Column chromatography with solvent gradients Hexane/ethyl acetate mixtures; monitoring by TLC or HPLC
Characterization NMR (¹H, ¹³C), IR, HRMS Aldehyde proton at δ 9.5–10.0 ppm (¹H NMR); C=O stretch ~1700 cm⁻¹ (IR)

This approach ensures high purity (≥95%) and yield of the desired aldehyde compound.

Reaction Conditions and Optimization

  • Solvent choice: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for stabilizing intermediates and enhancing reaction efficiency.
  • Catalyst use: Bases such as triethylamine facilitate condensation and formylation steps.
  • Temperature control: Maintaining moderate temperatures (60–80°C) reduces side reactions and promotes complete conversion.
  • Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is employed to track reaction progress and optimize quenching timing.
  • Purification: Gradient column chromatography effectively separates the aldehyde product from unreacted starting materials and side products.

Summary Table of Preparation Parameters

Parameter Optimal Conditions Notes
Starting materials Substituted hydrazines, β-ketoesters Precursors for pyrazole ring formation
Solvent DMF, DMSO, ethanol Polar aprotic solvents preferred
Catalyst Triethylamine or similar bases Facilitates condensation and formylation
Temperature 60–80°C Balances reaction rate and side reactions
Purification method Column chromatography (hexane/ethyl acetate) Ensures high purity (>95%)
Characterization tools ¹H NMR, ¹³C NMR, IR, HRMS Confirms structure and purity

Research Findings and Notes

  • The trifluoromethyl group enhances the compound’s chemical stability and potential biological activity.
  • The aldehyde functional group is key for further derivatization and biological interactions.
  • Optimization of reaction parameters significantly affects yield and purity, with solvent and temperature being critical factors.
  • Spectroscopic analysis confirms the presence and correct positioning of functional groups, essential for verifying successful synthesis.

Q & A

Q. What are the recommended synthetic routes for 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde, and how can reaction conditions be optimized?

The synthesis of pyrazole-acetaldehyde derivatives typically involves multi-step procedures, including cyclization, functional group modification, and oxidation. Key steps may include:

  • Cyclization : Formation of the pyrazole core using hydrazine derivatives and β-keto esters under reflux conditions .
  • Acetaldehyde introduction : Aldol condensation or oxidation of alcohol intermediates (e.g., using Jones reagent or TEMPO/oxidative systems) to generate the aldehyde group .
  • Optimization : Apply Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical factors affecting yield and purity .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify substituent positions and trifluoromethyl group integrity .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole ring substitution patterns) and confirm molecular geometry .
  • Mass spectrometry : Use HRMS (High-Resolution MS) to validate molecular formula and detect impurities .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the acetaldehyde group in downstream functionalization?

  • Reaction path search : Employ quantum chemical calculations (e.g., DFT) to model transition states and energetics for nucleophilic additions or oxidations at the aldehyde site .
  • Solvent effects : Use COSMO-RS simulations to predict solvation effects on reaction pathways .
  • Machine learning : Train models on analogous pyrazole derivatives to forecast regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s electronic properties?

  • Benchmarking : Compare computed (DFT) vs. experimental UV-Vis spectra to identify discrepancies in electron-withdrawing effects of the trifluoromethyl group .
  • Vibrational analysis : Validate IR/Raman spectra against DFT-predicted vibrational modes to refine force field parameters .
  • Electron density maps : Analyze X-ray diffraction data with Hirshfeld surfaces to assess intermolecular interactions not captured in gas-phase calculations .

Q. How can researchers design biological interaction studies for this compound, given its structural similarity to kinase inhibitors?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases), leveraging crystallographic data from related pyrazole derivatives .
  • SAR studies : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with methyl or chlorine) to isolate pharmacophoric features .
  • In vitro assays : Prioritize kinase inhibition panels (e.g., Eurofins KinaseProfiler) to screen for activity, guided by docking results .

Q. What methodologies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Continuous flow chemistry : Minimize side reactions (e.g., acetaldehyde oxidation) by controlling residence time and temperature gradients .
  • Chiral chromatography : Use simulated moving bed (SMB) systems for large-scale separation of enantiomers, if racemization occurs during synthesis .
  • Process analytical technology (PAT) : Implement inline FTIR or Raman probes to monitor reaction progression and impurity formation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 2
Reactant of Route 2
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde

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